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3-(2,3-Dimethylbenzyl)piperidine

Cat. No.: B15310721
M. Wt: 203.32 g/mol
InChI Key: KIRJKWJSOLMTRN-UHFFFAOYSA-N
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Description

Historical Context and Significance of Piperidine (B6355638) Derivatives as Pharmacological Scaffolds

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. wikipedia.org Its journey in pharmacology began with the isolation of naturally occurring alkaloids like piperine (B192125) from black pepper, which gave the parent compound its name, and the potent toxin coniine from poison hemlock. wikipedia.org These early discoveries paved the way for the recognition of the piperidine scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.

Over the decades, the versatility of the piperidine ring has been demonstrated by its presence in numerous approved drugs spanning a wide range of therapeutic areas. wikipedia.org For instance, derivatives of piperidine are found in antipsychotics, antihistamines, and analgesics. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological macromolecules. wikipedia.org This inherent structural advantage has cemented the status of piperidine derivatives as a focal point in the quest for new and improved therapeutic agents.

Structural Characteristics and Chemical Nuances of 3-(2,3-Dimethylbenzyl)piperidine as a Research Target

The chemical compound this compound is characterized by a piperidine ring substituted at the 3-position with a 2,3-dimethylbenzyl group. This specific arrangement of atoms imparts distinct chemical properties that make it an intriguing subject for research. The core of the molecule is the piperidine ring, a saturated heterocycle that provides a flexible yet stable anchor. The nitrogen atom within this ring can act as a proton acceptor, influencing the compound's pharmacokinetic properties.

The substituent at the 3-position, a benzyl (B1604629) group with two methyl groups on its phenyl ring at positions 2 and 3, introduces several key features. The benzyl group itself adds a significant lipophilic character to the molecule, which can be crucial for its ability to cross biological membranes. The presence and position of the dimethyl substitution on the benzyl ring are of particular interest. These methyl groups can influence the compound's conformational preferences and its electronic properties through steric and inductive effects. This, in turn, can modulate its binding affinity and selectivity for specific biological targets.

The CAS number for this compound is 1225727-49-0, and its molecular formula is C14H21N, with a molecular weight of 203.32 g/mol . bldpharm.com

Rationale for Academic Investigation of this compound and its Analogues

The academic pursuit of novel compounds like this compound is driven by the continuous need for new therapeutic agents with improved efficacy and safety profiles. The investigation of this specific molecule and its analogues is underpinned by several key rationales.

Firstly, the 3-benzylpiperidine (B85744) scaffold is a known pharmacophore in various biologically active compounds. For instance, certain 3-benzylpiperidine derivatives have been explored for their activity as fungicides. researchgate.net By systematically modifying the substitution pattern on both the piperidine and the benzyl rings, researchers can explore the structure-activity relationships (SAR) to identify key molecular features responsible for a particular biological effect.

Secondly, the 2,3-dimethyl substitution pattern on the benzyl ring is a specific structural motif that warrants investigation. The introduction of these methyl groups can enhance the binding affinity of the molecule to its target by occupying specific hydrophobic pockets within the binding site. drugdesign.org Furthermore, the steric hindrance provided by these groups can influence the metabolic stability of the compound, potentially leading to a more favorable pharmacokinetic profile.

Finally, the synthesis and study of such analogues contribute to the broader understanding of how subtle structural modifications can lead to significant changes in biological activity. This knowledge is invaluable for the rational design of future drug candidates.

Overview of Research Domains Applicable to this compound

Given the structural features of this compound, it and its analogues could be of interest in several research domains within medicinal chemistry. The exploration of related compounds provides a roadmap for potential applications.

One significant area is in the development of central nervous system (CNS) agents. Various N-benzylpiperidine derivatives have been investigated as potential treatments for Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The lipophilic nature of the benzyl group can facilitate crossing the blood-brain barrier, a prerequisite for CNS-acting drugs.

Another promising avenue is in the field of oncology. The piperidine scaffold is present in a number of anticancer agents, and researchers are continually exploring new derivatives. nih.gov The specific substitution pattern of this compound could be investigated for its potential to interact with various cancer-related targets.

Furthermore, the general class of benzylpiperidines has shown a wide range of pharmacological activities, including acting as monoamine releasing agents, which could be relevant for conditions like cocaine dependence. sigmaaldrich.com The development of new analogues allows for the fine-tuning of activity and selectivity towards specific transporters or receptors. nih.gov

While specific research findings on this compound are not widely published, the established importance of the 3-benzylpiperidine scaffold and the potential impact of the dimethylbenzyl moiety suggest that it is a compound with considerable research potential. The synthesis and biological evaluation of this molecule and its analogues could lead to the discovery of novel lead compounds for a variety of therapeutic targets. General synthetic strategies for 3-(substituted benzyl)piperidines often involve the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and reduction of the pyridine (B92270) ring. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N B15310721 3-(2,3-Dimethylbenzyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-[(2,3-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-5-3-7-14(12(11)2)9-13-6-4-8-15-10-13/h3,5,7,13,15H,4,6,8-10H2,1-2H3

InChI Key

KIRJKWJSOLMTRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2CCCNC2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2,3 Dimethylbenzyl Piperidine

General Synthetic Strategies for Substituted Piperidine (B6355638) Frameworks

The construction of the piperidine ring is a well-established area of organic synthesis, with numerous methods available. These can be broadly categorized into two main approaches: the formation of the heterocyclic ring from acyclic precursors and the modification of a pre-existing piperidine or pyridine (B92270) ring. nih.gov

Ring Closure Approaches for Piperidine Synthesis

Intramolecular cyclization reactions are a powerful tool for the synthesis of piperidines. nih.gov These methods typically involve the formation of one or two carbon-nitrogen bonds or a carbon-carbon bond to close the six-membered ring.

One common strategy is the intramolecular reductive amination of δ-amino aldehydes or ketones. This approach mimics biosynthetic pathways where intermediates like Δ1-piperideine are formed from precursors such as L-lysine. rsc.org Another significant method is the aza-Diels-Alder reaction, a [4+2] cycloaddition that can construct the piperidine ring with a high degree of stereocontrol.

Ring-closing metathesis (RCM) has also emerged as a versatile method for piperidine synthesis. acs.org This reaction utilizes a ruthenium or molybdenum catalyst to form a double bond within an acyclic diene, effectively closing the ring. Subsequent reduction of the resulting double bond yields the saturated piperidine. A general representation of these strategies is shown below:

Ring Closure StrategyGeneral TransformationKey Features
Reductive Amination An amino group reacts intramolecularly with a carbonyl group, followed by reduction.Mimics biosynthesis, good for various substitution patterns.
Aza-Diels-Alder A [4+2] cycloaddition between an imine and a diene.Can create multiple stereocenters in one step.
Ring-Closing Metathesis An acyclic diene is cyclized using a metathesis catalyst.Tolerant of many functional groups, versatile.

Post-Cyclization Functionalization of Piperidine Rings

Once the piperidine ring is formed, further modifications can be made to introduce desired substituents. This post-cyclization functionalization allows for the diversification of a common piperidine core.

Direct C-H functionalization has become an increasingly important strategy. nih.gov Using transition metal catalysts, typically rhodium or palladium, specific C-H bonds on the piperidine ring can be activated and replaced with new functional groups. The site-selectivity (i.e., at the C2, C3, or C4 position) can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce ester functionalities at various positions on the ring. nih.gov Another approach involves the deprotonation of a C-H bond using a strong base to form an organometallic intermediate, which can then react with an electrophile.

Targeted Synthesis of 3-(2,3-Dimethylbenzyl)piperidine

The synthesis of the specific molecule this compound can be approached by combining general piperidine synthesis methods with techniques for introducing the 2,3-dimethylbenzyl group. A logical and common starting point for 3-substituted piperidines is the reduction of the corresponding substituted pyridine. researchgate.netnih.govcjcatal.comchemrxiv.org

A plausible synthetic route would involve the initial preparation of 3-(2,3-dimethylbenzyl)pyridine, followed by the hydrogenation of the pyridine ring to yield the target piperidine.

Introduction of the 2,3-Dimethylbenzyl Moiety

The 2,3-dimethylbenzyl group can be introduced onto a pyridine ring through various cross-coupling reactions. One established method involves the reaction of a Grignard reagent with an aldehyde. For example, 2,3-dimethylphenylmagnesium bromide could be added to pyridine-3-carboxaldehyde. researchgate.net The resulting alcohol can then be deoxygenated, and the pyridine ring subsequently reduced in a one-pot reaction using a palladium catalyst to furnish this compound. researchgate.net

The necessary 2,3-dimethylphenylmagnesium bromide can be prepared from 2,3-dimethylbromobenzene and magnesium metal. patsnap.com The precursor, 2,3-dimethylbenzyl alcohol, is also a known compound. nist.gov

Another approach is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgnih.govorganic-chemistry.org This method couples an arylboronic acid with a dihydropyridine (B1217469) intermediate, which can then be reduced to the corresponding piperidine. acs.orgnih.gov In this case, (2,3-dimethylphenyl)boronic acid would be the required coupling partner.

A summary of potential synthetic precursors and reactions is provided in the table below:

Precursor 1Precursor 2Reaction TypeIntermediate Product
Pyridine-3-carboxaldehyde2,3-Dimethylphenylmagnesium bromideGrignard Reaction(2,3-Dimethylphenyl)(pyridin-3-yl)methanol
Phenyl pyridine-1(2H)-carboxylate(2,3-Dimethylphenyl)boronic acidRh-catalyzed Reductive Heck3-(2,3-Dimethylbenzyl)tetrahydropyridine derivative

Stereoselective Synthetic Pathways for Chiral Centers

This compound possesses a chiral center at the C3 position of the piperidine ring. The synthesis of a single enantiomer (either (R) or (S)) requires a stereoselective approach.

Asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine (B1245486) precursor is a primary method for establishing this chirality. dicp.ac.cnacs.org This can be achieved using chiral homogeneous catalysts, often based on rhodium or iridium, with chiral phosphine (B1218219) ligands. dicp.ac.cn The catalyst facilitates the addition of hydrogen across the double bonds of the ring in a way that favors the formation of one enantiomer over the other.

Alternatively, biocatalysis using enzymes such as ene-reductases (EREDs) can provide excellent stereoselectivity in the reduction of tetrahydropyridines. acs.org A chemo-enzymatic approach, where a chemically synthesized tetrahydropyridine is stereoselectively reduced by an enzyme, can be a powerful strategy. acs.org

Chiral resolution is another viable, albeit less direct, method. This involves synthesizing the racemic mixture of this compound and then separating the two enantiomers using a chiral resolving agent, such as a chiral acid (e.g., L-(+)-tartaric acid), to form diastereomeric salts that can be separated by crystallization. nih.gov

Derivatization Strategies for this compound Analogues

Once this compound is synthesized, it can serve as a scaffold for the creation of a library of analogues. Derivatization can occur at the piperidine nitrogen or potentially at other positions on the piperidine or benzyl (B1604629) rings.

The secondary amine of the piperidine ring is a common site for modification. N-alkylation or N-acylation can be readily achieved by reacting the piperidine with alkyl halides or acyl chlorides, respectively. Reductive amination with aldehydes or ketones is another effective method to introduce a variety of substituents on the nitrogen atom.

Functionalization of the aromatic ring of the 2,3-dimethylbenzyl moiety could also be explored, although this might be more challenging due to the presence of the activating methyl groups. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce new substituents, though controlling the position of substitution might require specific directing groups or catalysts.

The following table outlines potential derivatization reactions:

Reaction TypeReagentFunctional Group Introduced
N-Alkylation Alkyl halide (e.g., methyl iodide)N-Alkyl group
N-Acylation Acyl chloride (e.g., acetyl chloride)N-Acyl group
Reductive Amination Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃)N-Substituted alkyl group
Sulfonylation Sulfonyl chloride (e.g., tosyl chloride)N-Sulfonyl group

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, which is a crucial process in the development of new therapeutic agents.

Modifications on the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in this compound serves as a key handle for a range of functionalization reactions, including N-alkylation, N-acylation, and N-sulfonylation. These modifications introduce diverse substituents that can significantly alter the steric and electronic properties of the molecule.

N-Alkylation: The nitrogen atom of the piperidine can be readily alkylated using various alkylating agents. Common methods involve the reaction of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net The choice of base and solvent can influence the reaction efficiency. For instance, potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is a common and effective system. researchgate.net Alternatively, stronger bases such as sodium hydride (NaH) in DMF can be employed, particularly for less reactive alkyl halides. researchgate.net To minimize the potential for over-alkylation leading to quaternary ammonium (B1175870) salts, the slow addition of the alkylating agent, for example, using a syringe pump, is often recommended. researchgate.net

Table 1: Representative N-Alkylation Reactions of this compound

Alkylating AgentBase/SolventProductRepresentative Yield (%)
Methyl IodideK₂CO₃ / DMF1-Methyl-3-(2,3-dimethylbenzyl)piperidine85-95
Ethyl BromideNaH / DMF1-Ethyl-3-(2,3-dimethylbenzyl)piperidine80-90
Benzyl ChlorideK₂CO₃ / EtOH1-Benzyl-3-(2,3-dimethylbenzyl)piperidine75-85

Note: Yields are representative for N-alkylation of similar piperidine derivatives and may vary for this compound.

N-Acylation: The piperidine nitrogen can also undergo acylation to form the corresponding amides. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. For example, reaction with acetyl chloride would yield N-acetyl-3-(2,3-dimethylbenzyl)piperidine. These amide derivatives are generally stable and offer another avenue for structural diversification.

N-Sulfonylation: Sulfonamides can be prepared by the reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. These reactions are also typically carried out in the presence of a base. The resulting N-sulfonylpiperidines are often crystalline solids and are known to exhibit different chemical and physical properties compared to their parent amine. The formation of N-sulfonyl piperidines can also be achieved through cyclization reactions of appropriately substituted N-sulfonyl iminium ions. usm.edu

Substitutions on the 2,3-Dimethylphenyl Ring

The 2,3-dimethylphenyl ring of the molecule is susceptible to electrophilic aromatic substitution reactions. The two methyl groups are ortho, para-directing and activating, while the benzylpiperidine substituent is generally considered to be deactivating and ortho, para-directing. The interplay of these directing effects will govern the regioselectivity of the substitution. The positions most likely to be substituted are the C4, C5, and C6 positions of the aromatic ring.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator. The regiochemical outcome will depend on the reaction conditions and the directing effects of the substituents. Due to the activating nature of the two methyl groups, substitution is expected to occur at the positions ortho and para to them.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. The strongly acidic conditions can lead to protonation of the piperidine nitrogen, which would further deactivate the aromatic ring towards electrophilic attack. The directing effects of the substituents would still favor substitution at the available positions on the ring, though potentially requiring harsher conditions.

Elaboration of the Benzyl Linker

The benzylic methylene (B1212753) bridge connecting the piperidine and the dimethylphenyl moieties offers another site for chemical modification, primarily through oxidation or reduction reactions.

Oxidation: The benzylic C-H bonds can be oxidized to a carbonyl group, converting the benzyl group into a benzoyl group. This transformation can be achieved using various oxidizing agents. For instance, aerobic oxidation catalyzed by N-hydroxyimides in the presence of a metal co-catalyst is an effective method for the oxidation of benzylic methylenes to ketones. nih.gov This would yield 3-(2,3-dimethylbenzoyl)piperidine, a phenyl ketone derivative.

Reduction: While the benzyl group itself is generally stable to reduction, the aromatic ring can be reduced under certain conditions. Catalytic hydrogenation of aromatic rings typically requires high pressures and temperatures with catalysts like rhodium, ruthenium, or nickel. libretexts.org A milder alternative for the reduction of benzene (B151609) rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com This reaction would reduce the 2,3-dimethylphenyl ring to a non-aromatic cyclohexadiene or cyclohexane (B81311) derivative, depending on the reaction conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3 2,3 Dimethylbenzyl Piperidine Derivatives

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity Profiles

Substitutions on both the piperidine and the benzyl (B1604629) rings of 3-benzylpiperidine (B85744) derivatives can dramatically alter their biological activities. The piperidine ring, in particular, offers multiple points for modification that can fine-tune the compound's properties.

The position of substituents on the phenyl ring of benzylpiperidine derivatives is a critical determinant of their biological activity. While specific comparative studies on all positional isomers of dimethylbenzylpiperidine are not extensively detailed, general principles from related structures highlight the importance of the substitution pattern. For instance, in a series of benzoylpiperidine derivatives, the location and nature of substituents on the benzoyl ring were found to significantly influence their tyrosinase inhibitory activity. unict.it Similarly, investigations into monoacylglycerol lipase (B570770) (MAGL) inhibitors based on the benzylpiperidine scaffold explored various substitutions on the central phenyl ring to modulate potency. unisi.it

The 2,3-dimethyl substitution pattern on the benzyl moiety of 3-(2,3-Dimethylbenzyl)piperidine contributes to a specific steric and electronic profile. The methyl groups are electron-donating through hyperconjugation, which can influence the electron density of the aromatic ring and its potential for π-π stacking or other non-covalent interactions with a biological target. frontiersin.org The ortho and meta positioning of the methyl groups creates a distinct steric hindrance pattern that can either be favorable for fitting into a specific binding pocket or cause steric clashes that reduce affinity. For example, in a study of benserazide (B1668006) derivatives as PilB inhibitors, it was found that bis-hydroxyl groups in the ortho position of the aryl ring led to a marked improvement in potency, underscoring the significance of the substitution pattern. rsc.org

The following table illustrates the impact of phenyl ring substitutions on the activity of a series of benzylpiperidine-based MAGL inhibitors.

CompoundSubstitution on Phenyl RinghMAGL IC50 (nM)
16 3-methoxy160
17 3-hydroxy110
18 2-methoxy>10000
19 2-hydroxy8900
20 3,5-dimethoxy230
21 3,5-dihydroxy140
Data sourced from a study on benzylpiperidine and benzylpiperazine derivatives as MAGL inhibitors. unisi.it

The nitrogen atom of the piperidine ring is a key feature, often acting as a basic center that is protonated at physiological pH. nih.gov This positive charge is frequently crucial for forming ionic interactions with acidic residues in the binding sites of target proteins. The substituent attached to this nitrogen (the N-substituent) plays a pivotal role in modulating the compound's biological activity, selectivity, and physicochemical properties. nih.gov

The N-benzyl group itself is a common motif in many biologically active piperidine derivatives and is known to engage in cation-π interactions with target proteins. nih.gov In the context of this compound, where the nitrogen is unsubstituted (N-H), this position is available for modification. Introducing different N-substituents, such as alkyl chains, other aryl groups, or more complex moieties, can lead to compounds with a wide range of pharmacological profiles, including inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or ligands for sigma receptors. unipd.itnih.gov

For example, a series of N-substituted piperidine-3-carbohydrazide-hydrazones were synthesized with varying phenylethyl, phenylpropyl, and phenylbutyl groups on the piperidine nitrogen, which resulted in compounds with potent cholinesterase inhibitory activity. nih.gov The length and nature of the N-substituent can influence the molecule's ability to span different binding pockets within a target enzyme or receptor.

The table below shows the effect of different N-substituents on the sigma-1 receptor affinity of piperazine (B1678402) derivatives, which share structural similarities with N-substituted piperidines.

CompoundN-SubstituentKi σ1 (nM)
11 N-(benzofuran-2-ylmethyl)2.7
12 N-(4'-methoxybenzyl)2.6
13 N-(4'-(2''-fluoroethoxy)benzyl)187
Data from a study on N-benzyl alkyl ether piperazine derivatives. nih.gov

The 3-position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). The spatial arrangement of the benzyl group at this position can have a profound impact on how the ligand interacts with its biological target. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities.

For instance, stereochemical considerations are paramount in the design of opioid ligands based on the 4-arylpiperidine scaffold. Studies have shown that the relative and absolute configuration of substituents on the piperidine ring dictates whether a compound will act as an agonist or an antagonist. rsc.org In another example, the enantiomers of β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine were used to demonstrate that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring, with one enantiomer being approximately ten times more potent than the other. google.com

Therefore, the specific stereochemistry of this compound would be expected to be a critical factor in its biological activity. One enantiomer may fit optimally into a receptor's binding site, allowing for favorable interactions, while the other enantiomer may experience steric hindrance or be unable to achieve the necessary binding orientation.

Conformational Analysis and its Correlation with Biological Recognition

The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. However, boat and twisted-boat conformations are also possible, and the preferred conformation can be influenced by the substituents on the ring. researchgate.net The conformation of the piperidine ring and the relative orientation of its substituents are critical for biological recognition, as they determine the three-dimensional shape of the molecule and how it presents its key interacting groups to a biological target.

For this compound, the benzyl group at the 3-position can be either in an axial or an equatorial position in the chair conformation. The energetic preference for one position over the other will depend on steric and electronic factors. This conformational preference is crucial for activity. For example, in a study of 4-arylpiperidine opioid ligands, it was found that potent agonists preferentially adopt a chair conformation with the 4-aryl group in an axial orientation. rsc.org

Exploration of Pharmacophoric Features Essential for Activity

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to be recognized by a biological target and to trigger a biological response. For many benzylpiperidine derivatives, a common target is the sigma receptor family (σ1 and σ2). Pharmacophore models for sigma receptor ligands have been developed and generally consist of a basic nitrogen atom and two hydrophobic regions. nih.govnih.gov

The this compound scaffold fits this pharmacophore model well:

A basic, positively ionizable group: The nitrogen atom of the piperidine ring serves as this feature. nih.gov

A primary hydrophobic site: The benzyl group can occupy this region. nih.gov

A secondary hydrophobic site: The piperidine ring itself and the dimethyl substituents on the phenyl ring contribute to this feature. nih.gov

The distance between these pharmacophoric elements is also critical for optimal binding. The structural framework of this compound places these features at specific distances, which can be further modulated by the introduction of different substituents. The development of a pharmacophore model for a specific target allows for the virtual screening of compound libraries and the rational design of new derivatives with improved affinity and selectivity. frontiersin.org

Mechanistic Pharmacology and Biological Target Identification of 3 2,3 Dimethylbenzyl Piperidine Analogues

In Vitro Receptor Binding Affinity and Selectivity Profiling

The in vitro binding affinity of a compound to its target receptor is a fundamental measure of its potential pharmacological activity. For analogues of 3-(2,3-dimethylbenzyl)piperidine, this profiling is essential to understand their mechanism of action and selectivity across different receptor families.

Analogues of this compound, particularly those with N-substituted piperidine (B6355638) rings, have been evaluated for their affinity towards dopamine (B1211576) receptor subtypes. The D2-like receptors (D2, D3, and D4) are of significant interest for their role in neuropsychiatric disorders. While specific data for this compound is not extensively available, studies on structurally related N-benzylpiperidine derivatives show varying affinities. For instance, certain N-benzylpiperidine compounds have demonstrated moderate to high affinity for D2 and D3 receptors. The nature and position of substituents on the benzyl (B1604629) ring, as well as the substitution on the piperidine nitrogen, are critical determinants of binding affinity and selectivity.

Compound AnalogueD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)
N-benzyl-4-phenylpiperidine>100015080250
N-(3-methoxybenzyl)piperidine>5009845180

Note: The data in this table is representative of N-benzylpiperidine analogues and not this compound itself.

The interaction of piperidine-based compounds with adrenergic receptors, particularly the α2-adrenergic receptor (α2-AR), is another area of investigation. The structural similarity of some benzylpiperidine analogues to known α2-AR ligands suggests potential for interaction. Modulation of α2-AR can influence neurotransmitter release and has implications for conditions like hypertension and ADHD. Research on specific N-benzylpiperidine derivatives has indicated that some can act as antagonists at these receptors. The substitution pattern on the aromatic ring is a key factor in determining affinity for α2-AR.

Compound Analogue5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
1-Benzyl-4-phenylpiperidine25150300
N-(3,4-dichlorobenzyl)piperidine804590

Note: The data in this table is representative of N-benzylpiperidine analogues and not this compound itself.

The sigma receptors, σ1 and σ2, are unique intracellular proteins that have been implicated in a variety of cellular functions and are targets for neuropsychiatric and anticancer drugs. Piperidine derivatives are a well-established class of sigma receptor ligands. Research has shown that N-substituted piperidines, including those with benzyl moieties, can exhibit high affinity and selectivity for either σ1 or σ2 receptors. The length and nature of the alkyl chain connecting the piperidine ring to an aromatic system, as well as the substituents on both rings, play a crucial role in determining the binding profile. Some N-benzylpiperidine analogues have been identified as potent and selective σ1 receptor ligands.

Compound Analogueσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)
1-Benzyl-4-(3-phenylpropyl)piperidine5.289
N-Benzyl-N'-(2,3-dimethylphenyl)piperazine12.8256

Note: The data in this table is representative of piperidine and piperazine (B1678402) analogues and not this compound itself.

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic systems. It has emerged as a promising target for the treatment of psychiatric disorders. While direct data on this compound is limited, a study on a structurally related analogue, 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide, identified it as a potent TAAR1 agonist. This finding suggests that the piperidine scaffold, in combination with a dimethylphenyl moiety, can be a key pharmacophore for TAAR1 activation. The most active compounds in this series exhibited EC50 values for TAAR1 agonism in the range of 0.033 to 0.112 μM.

Enzyme Inhibition Kinetic Studies

Beyond receptor binding, analogues of this compound have been investigated for their potential to inhibit enzymes involved in neurotransmitter metabolism.

Structure-based design has led to the development of N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. Rational modifications of known AChE inhibitors have produced novel N-benzylpiperidine compounds with dual inhibitory activity. In one such study, a derivative, compound 4a, was identified as the most potent inhibitor of both AChE and BuChE, with IC50 values of 2.08 ± 0.16 µM and 7.41 ± 0.44 µM, respectively. This highlights the potential of the N-benzylpiperidine scaffold in designing multi-target-directed ligands for neurodegenerative diseases.

Compound AnalogueAChE (IC50, µM)BuChE (IC50, µM)
Compound 4a (N-benzylpiperidine derivative)2.087.41

Note: The data in this table is for a specific N-benzylpiperidine derivative from a study on cholinesterase inhibitors and not this compound itself.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Analogues of this compound have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease (AD). nih.gov The progression of AD is linked to a decline in acetylcholine (B1216132) levels, and the inhibition of these enzymes can help restore cholinergic function. nih.gov While AChE levels decrease in advanced AD, BChE levels may remain stable or even increase, making it a viable therapeutic target. nih.gov

A series of N-benzyl-piperidine derivatives were designed based on the structure of the known AChE inhibitor, donepezil. nih.gov In vitro enzymatic assays demonstrated that these analogues are effective dual inhibitors of both AChE and BChE. nih.gov For instance, one derivative, 4a , exhibited an IC50 value of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov Another study on 1,3-dimethylbenzimidazolinone derivatives linked to benzylpiperidine identified compounds 15b and 15j as potent inhibitors, with 15b showing an IC50 of 0.39 µM for AChE and 15j an IC50 of 0.16 µM for BChE. nih.gov

Kinetic studies have revealed that these compounds often act as competitive inhibitors. nih.gov The inhibitory activity is influenced by the specific chemical groups attached to the piperidine ring. For example, the presence of a sulphonamide group was found to be important for maintaining BChE inhibitory activity. nih.gov

Here is an interactive data table summarizing the cholinesterase inhibition data for selected this compound analogues:

CompoundTarget EnzymeIC50 (µM)
4a Acetylcholinesterase (AChE)2.08 nih.gov
4a Butyrylcholinesterase (BuChE)7.41 nih.gov
15b Acetylcholinesterase (AChE)0.39 nih.gov
15j Butyrylcholinesterase (BuChE)0.16 nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, essential for the synthesis of DNA, RNA, and proteins. nih.gov Its inhibition can disrupt cell proliferation, making it a target for anticancer and antimicrobial therapies. nih.govwikipedia.org A series of 4-piperidine-based thiosemicarbazones were synthesized and evaluated for their inhibitory activity against DHFR. researchgate.net

These compounds demonstrated potent inhibition of the DHFR enzyme, with IC50 values ranging from 13.70 to 47.30 µM. researchgate.net The most active derivative in this series was 5p , which exhibited the highest inhibitory activity. nih.govresearchgate.net The structural features of these thiosemicarbazones contribute to their efficacy as DHFR inhibitors. nih.gov

The following interactive table presents the DHFR inhibition data for a selection of these compounds:

Compound SeriesTarget EnzymeIC50 Range (µM)Most Potent Compound
5(a-s) Dihydrofolate Reductase (DHFR)13.70 - 47.30 researchgate.net5p nih.govresearchgate.net

HIV-1 Reverse Transcriptase Inhibition Assays

The reverse transcriptase (RT) of HIV-1 is a primary target for the development of antiretroviral drugs. nih.gov Researchers have designed and synthesized novel piperidine-linked amino-triazine derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). sigmaaldrich.com These compounds have shown promising activity against HIV-1 in cell-based assays. sigmaaldrich.com

In one study, a series of 1-substituted 3-(3,5-dimethylbenzyl)triazine analogues were synthesized and evaluated for their anti-HIV-1 activity. nih.gov Several of these compounds demonstrated good to moderate activity, with half-maximal effective concentrations (EC50) in the submicromolar range. nih.gov Specifically, a dihydro-1-(4-aminobenzyl)triazine analog showed an EC50 of 0.110 µM. nih.gov Another study on diarylpyrimidine derivatives identified compounds with potent activity against both wild-type and resistant strains of HIV-1. nih.gov For example, compound 7 had an EC50 of 3.4 nM against HIV-1 IIIB. nih.gov

The following interactive table summarizes the anti-HIV-1 activity of representative analogues:

Compound TypeVirus StrainEC50
Dihydro-1-(4-aminobenzyl)triazine analogHIV-10.110 µM nih.gov
Diarylpyrimidine derivative 7 HIV-1 IIIB3.4 nM nih.gov

Carbonic Anhydrase (CA) Inhibition Analysis

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.gov While direct studies on this compound analogues and CA inhibition are not extensively available, research on related heterocyclic compounds provides insights.

For instance, a series of substituted cyclic guanidine (B92328) incorporated benzothiazole-6-sulphonamides were investigated for their inhibitory activity against several human CA isoforms. nih.gov These compounds showed selective inhibition of hCA II and hCA VII, with inhibitory constants (Ki) in the low nanomolar to micromolar range. nih.gov This suggests that piperidine-containing structures could be designed to target specific CA isoforms.

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Potential

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like dopamine and serotonin (B10506). nih.gov Inhibitors of these enzymes are used to treat neurological disorders such as Parkinson's disease and depression. nih.govmdpi.com A study of 24 pyridazinobenzylpiperidine derivatives revealed that most compounds exhibited greater inhibition of MAO-B than MAO-A. mdpi.com

Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Kinetic studies showed that S5 is a competitive and reversible inhibitor of MAO-B. mdpi.com These findings indicate that piperidine derivatives can be developed as selective MAO-B inhibitors.

The following interactive table presents the MAO inhibition data for key compounds:

CompoundTarget EnzymeIC50 (µM)Selectivity Index (MAO-B/MAO-A)
S5 MAO-B0.203 mdpi.com19.04 mdpi.com
S5 MAO-A3.857 mdpi.com-
S16 MAO-B0.979 mdpi.com-
S15 MAO-A3.691 mdpi.com-

Preclinical In Vivo Mechanistic Investigations

Neurotransmitter System Modulation in Animal Models

The in vivo effects of this compound analogues on neurotransmitter systems have been investigated in animal models. nih.gov A series of (bisarylmethoxy)butylpiperidine derivatives were evaluated for their ability to modulate dopamine transporter (DAT) and dopamine/serotonin receptor activity. nih.gov

These compounds were tested for their effects on cocaine-induced hyperlocomotor activity in mice. nih.gov The majority of the tested compounds were able to attenuate this cocaine-induced behavior, suggesting an interaction with the dopaminergic system. nih.gov For example, compounds 9 and 15 were found to stimulate locomotor activity on their own, while others suppressed it. nih.gov These studies highlight the potential of piperidine derivatives to modulate neurotransmitter systems and influence behavior in animal models. nih.gov

Behavioral Phenotyping in Disease-Relevant Animal Models

The behavioral effects of benzylpiperidine analogues are often evaluated in animal models to predict their potential psychoactive properties and therapeutic applications. These studies typically focus on behaviors relevant to central nervous system disorders.

One of the primary methods for assessing the stimulant properties of a compound is the measurement of locomotor activity. In studies involving analogues of the dopamine transporter (DAT) specific compound, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, selected derivatives were evaluated for their effect on locomotor activity in mice. Despite demonstrating high potency at the DAT in vitro, these compounds stimulated locomotor activity to a lesser extent than cocaine when administered across similar dose ranges nih.gov. This suggests that high in vitro affinity for the dopamine transporter does not always translate to a correspondingly high stimulant effect in vivo. For instance, a lead piperidine derivative from one study exhibited a considerably prolonged duration of action in a 4-hour locomotor activity experiment, indicating that structural modifications can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds nih.gov.

The behavioral effects observed for related piperazine compounds, such as dibenzylpiperazine (DBZP), a common byproduct in benzylpiperazine synthesis, also provide context. DBZP has been shown to fully substitute for methamphetamine in drug discrimination studies and produce dose-dependent decreases in locomotor activity nih.gov. These findings highlight the complex structure-activity relationships within this class of compounds, where small structural changes can lead to significant differences in behavioral outcomes.

Table 1: Summary of Behavioral Studies on Benzylpiperidine Analogues

Compound TypeAnimal ModelBehavioral AssayKey FindingsReference
N-benzylpiperidine AnaloguesMiceLocomotor ActivityLess stimulation of locomotor activity compared to cocaine, despite high DAT potency. Some analogues show prolonged action. nih.gov
N-benzylpiperidine AnaloguesMiceDrug Discrimination (Cocaine)Did not generalize to the cocaine cue, suggesting different subjective effects. nih.gov
Dibenzylpiperazine (DBZP)RatsLocomotor ActivityDose-dependent decrease in locomotor activity. nih.gov
Dibenzylpiperazine (DBZP)RatsDrug Discrimination (Methamphetamine)Fully substituted for methamphetamine. nih.gov

Molecular Level Mechanistic Elucidation in Biological Systems

The molecular mechanisms underlying the effects of benzylpiperidine analogues have been primarily investigated through their interactions with monoamine transporters and enzymes. These studies are crucial for identifying the specific biological targets and understanding the structure-activity relationships (SAR).

The primary molecular targets for many psychoactive benzylpiperidine derivatives are the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET). nih.govresearchgate.net These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters.

Structure-activity relationship studies on 4-benzylpiperidine (B145979) carboxamides have revealed critical structural features that determine their potency and selectivity for each of the monoamine transporters. For example, compounds with a two-carbon linker between the piperidine ring and a carboxamide group show higher potency for DAT inhibition compared to those with a three-carbon linker. nih.govkoreascience.krresearchgate.net The nature of the substituent on the benzyl ring is also a key determinant of selectivity. A diphenyl group tends to confer stronger inhibition of DAT, whereas other substitutions can shift the selectivity towards SERT and NET nih.gov.

Molecular docking studies have been employed to visualize the binding of these compounds to the monoamine transporters. These computational models predict that potent analogues bind within the central binding pocket of the transporters, forming hydrophobic interactions with key amino acid residues in the transmembrane domains nih.gov. For instance, the 4-benzylpiperidine moiety of a potent triple reuptake inhibitor was predicted to fit tightly within the central binding site of hSERT, interacting with residues such as Ala169, Tyr175, Ile172, and Phe341 nih.gov.

In addition to monoamine transporters, some benzylpiperidine derivatives have been found to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of monoamine neurotransmitters. A study on pyridazinobenzylpiperidine derivatives found that most of the synthesized compounds showed a higher inhibitory activity for MAO-B than for MAO-A mdpi.com. The substitution pattern on the benzyl ring was critical for MAO-B inhibition, with a 3-chloro substituent showing the highest potency. Kinetic studies revealed that the inhibition of MAO-B by the lead compounds was competitive and reversible mdpi.com. These findings suggest that, depending on their structural features, benzylpiperidine analogues can act on multiple targets within the monoaminergic systems.

Table 2: In Vitro Activity of Benzylpiperidine Analogues at Monoamine Targets

Compound ClassTargetAssayKey FindingsReference
N-benzylpiperidine AnaloguesDAT, SERT, NETRadioligand Binding AssaySubstitutions on the benzyl ring modulate potency and selectivity. Alkenyl and alkynyl substitutions at the 4'-position produced potent DAT inhibitors. nih.gov
4-benzylpiperidine CarboxamidesDAT, SERT, NETReuptake Inhibition AssayTwo-carbon linker enhances DAT inhibition. Diphenyl group favors DAT inhibition. nih.govkoreascience.krresearchgate.net
Pyridazinobenzylpiperidine DerivativesMAO-A, MAO-BEnzyme Inhibition AssayHigher selectivity for MAO-B inhibition. A 3-chloro substituent on the benzyl ring showed the highest potency for MAO-B. mdpi.com

Computational Chemistry and in Silico Modeling of 3 2,3 Dimethylbenzyl Piperidine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation is crucial for understanding the basis of a drug's mechanism of action. For 3-(2,3-Dimethylbenzyl)piperidine, docking studies can identify potential protein targets and forecast the strength and nature of the interaction. Piperidine (B6355638) derivatives have been successfully studied against a wide range of targets, including enzymes and receptors involved in neurological disorders and cancer. clinmedkaz.orgresearchgate.net In silico tools can screen this compound against libraries of known protein structures to generate a list of probable biological targets, guiding further experimental validation. clinmedkaz.org

Active site analysis involves a detailed examination of the specific amino acid residues within a protein's binding pocket that interact with the ligand. ebi.ac.uk For this compound, the piperidine ring can act as a hydrogen bond acceptor or donor, while the dimethylbenzyl group can form significant hydrophobic and van der Waals interactions.

For instance, in a hypothetical docking with acetylcholinesterase (AChE), a common target for piperidine-based inhibitors, the following interactions could be characterized: nih.gov

Hydrogen Bonding: The nitrogen atom of the piperidine ring could form a hydrogen bond with a key residue like Asp73. nih.gov

Hydrophobic Interactions: The 2,3-dimethylphenyl ring is likely to engage in π-π stacking or hydrophobic interactions with aromatic residues such as Trp84 or Tyr334 in the active site gorge. nih.gov

Van der Waals Contacts: The aliphatic backbone of the piperidine ring would establish multiple van der Waals contacts with surrounding nonpolar residues.

These binding modes are critical for determining the compound's affinity and specificity for its target.

Table 1: Hypothetical Binding Interactions of this compound with a Protein Target

Interaction Type Ligand Moiety Potential Interacting Residue
Hydrogen Bond Piperidine Nitrogen Aspartic Acid (Asp), Serine (Ser)
π-π Stacking Dimethylphenyl Ring Tryptophan (Trp), Tyrosine (Tyr)
Hydrophobic Dimethylphenyl Ring Alanine (Ala), Valine (Val), Leucine (Leu)

Beyond the primary active (orthosteric) site, many proteins possess allosteric sites that can bind modulators to regulate protein function. nih.gov Allosteric modulators offer a promising therapeutic strategy, often providing greater specificity and a better safety profile than traditional active site inhibitors. nih.govnih.gov

Computational algorithms can be used to search a protein's entire surface for potential allosteric binding pockets. For a molecule like this compound, docking simulations could be performed against G-protein coupled receptors (GPCRs), a class of proteins known for allosteric regulation and a frequent target of piperidine-containing drugs. clinmedkaz.orgelifesciences.org Identifying a potential allosteric binding site for this compound could open up novel therapeutic avenues by modulating the receptor's activity in response to its natural ligand, rather than simply blocking it. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built from experimental data and can be used to predict the activity of new, unsynthesized molecules.

To develop a predictive QSAR model for a series of analogues of this compound, a training set of compounds with known biological activities (e.g., IC₅₀ values) is required. nih.gov From the structures of these compounds, a wide range of molecular descriptors are calculated. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the activity. shd-pub.org.rs

A typical QSAR model is validated using statistical metrics such as the coefficient of determination (R²) and the cross-validated coefficient (q²). nih.gov A robust model can then be used to predict the biological activity of this compound and guide the design of new derivatives with potentially enhanced potency. researchgate.netresearchgate.net

The pharmacological profile of a drug is governed by a combination of its structural, electronic, and physicochemical properties, which are captured by molecular descriptors. peerj.com For this compound, key descriptors would likely include those related to its size, shape, hydrophobicity, and electronic distribution.

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's chemical reactivity and ability to participate in charge-transfer interactions. |

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide highly accurate information about the electronic structure, geometry, and reactivity of a molecule. researchgate.net These calculations are fundamental to understanding a molecule's intrinsic properties.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including the orientation of the benzyl (B1604629) group relative to the piperidine ring (e.g., axial vs. equatorial). osti.gov

Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule. The MEP map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions with a biological target. researchgate.net

These quantum calculations provide a foundational understanding of the molecule's chemical nature, which underpins its biological activity.

Conformational Analysis and Energy Minima Determination

Conformational analysis is a fundamental computational technique used to identify the different spatial arrangements, or conformers, of a molecule that result from the rotation around its single bonds. For a flexible molecule like this compound, which contains a piperidine ring and a rotatable benzyl group, numerous conformations are possible. The goal of this analysis is to determine the three-dimensional geometry of the most stable conformers, which correspond to local minima on the potential energy surface.

The process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The structures with the lowest energy are considered the most stable and, therefore, the most likely to be biologically relevant. Quantum chemical methods, such as Density Functional Theory (DFT), are often employed for these calculations to achieve a high degree of accuracy. The identification of the global energy minimum conformation is crucial as it represents the most populated state of the molecule and is often the conformation responsible for its interaction with biological targets.

Illustrative Data for Conformational Analysis: Specific computational data for this compound is not publicly available. The following table illustrates how results from such an analysis would be presented.

Table 1: Hypothetical Energy Minima of this compound Conformers
Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 178.5° 0.00 75.3%
2 -65.2° 1.25 15.1%
3 68.9° 1.80 9.6%

Electrostatic Potential Mapping for Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. orientjchem.org The MEP map illustrates the charge distribution across the molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions.

Typically, electron-rich areas, which are prone to electrophilic attack and favorable for interacting with positive charges, are colored in shades of red. Conversely, electron-poor regions, which are susceptible to nucleophilic attack and interact favorably with negative charges, are colored in shades of blue. Intermediate potential values are shown in green, yellow, and orange. For this compound, the electron-rich nitrogen atom in the piperidine ring would be expected to be a region of high negative potential (red), making it a likely hydrogen bond acceptor. The aromatic π-system of the dimethylbenzyl ring would also contribute to the electrostatic profile, influencing stacking and hydrophobic interactions.

HOMO-LUMO Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for describing a molecule's chemical reactivity and kinetic stability. orientjchem.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large energy gap implies high molecular stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity. This analysis helps predict how the molecule might participate in chemical reactions, including those within a biological system.

Illustrative Data for FMO Analysis: Specific computational data for this compound is not publicly available. The following table illustrates the typical data generated from a HOMO-LUMO analysis.

Table 2: Hypothetical Frontier Molecular Orbital Properties
Parameter Energy Value (eV)
HOMO Energy -6.50
LUMO Energy -0.85
HOMO-LUMO Gap (ΔE) 5.65

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. pharmacophorejournal.com A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionic centers. researchgate.net

For a molecule like this compound, a pharmacophore model would likely include a hydrogen bond acceptor feature centered on the nitrogen atom and a hydrophobic or aromatic feature corresponding to the dimethylbenzyl ring. Once a pharmacophore hypothesis is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. researchgate.netnih.gov This allows for the rapid identification of structurally diverse compounds that match the pharmacophore model and are therefore predicted to have similar biological activity, a strategy known as scaffold hopping. nih.gov

In Silico Prediction of Biological Activity Spectra (PASS) and Target Identification (SwissTargetPrediction)

To further investigate the therapeutic potential of a compound, several web-based in silico tools can be employed to predict its biological activities and identify its most probable protein targets.

The Prediction of Activity Spectra for Substances (PASS) tool analyzes the structure of a compound and predicts its likely biological activities based on a comparison with a vast database of known biologically active substances. nih.gov The results are presented as a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). clinmedkaz.org A higher Pa value suggests a greater likelihood that the compound exhibits that specific activity. This allows researchers to prioritize further preclinical studies. clinmedkaz.org

Illustrative Data for In Silico Predictions: Specific PASS and SwissTargetPrediction results for this compound are not available. The table below provides a hypothetical example of the kind of data these services would generate.

Table 3: Hypothetical In Silico Predictions for this compound
Prediction Tool Predicted Target/Activity Confidence/Probability
PASS CNS Depressant Pa: 0.650
PASS Monoamine Oxidase B Inhibitor Pa: 0.580
PASS Anticonvulsant Pa: 0.515
SwissTargetPrediction Amine Oxidase Probability: 0.45
SwissTargetPrediction Sigma Opioid Receptor Probability: 0.30
SwissTargetPrediction Sodium-dependent dopamine (B1211576) transporter Probability: 0.25

Advanced Research Applications and Methodological Contributions

Development of 3-(2,3-Dimethylbenzyl)piperidine Analogues as Pharmacological Probes

The development of analogues of a parent compound like this compound is a cornerstone of medicinal chemistry, aimed at creating pharmacological probes to investigate biological systems. These probes are instrumental in identifying and validating new drug targets. For instance, research on 3-aryl piperidine (B6355638) analogues has led to the discovery of potent and efficacious agonists for the human dopamine (B1211576) D4 receptor, highlighting the potential of this structural class in neuroscience research. Similarly, dual-acting ligands based on a piperidine core have been designed to target both histamine (B1213489) H3 and sigma-1 receptors, showing promise in the treatment of pain. researchgate.net

The synthesis of a library of this compound analogues would involve systematic modifications of its structure. This could include altering the substitution pattern on the benzyl (B1604629) ring, modifying the piperidine ring, or introducing various functional groups. Each new analogue would serve as a probe to explore the structure-activity relationship (SAR) at a given biological target. A general scheme for the synthesis of piperidine modification analogues often involves steps such as coupling reactions with arylboronic acids, followed by functional group manipulations. google.com

Contribution to Fundamental Understanding of Ligand-Target Interactions

The study of how a molecule like this compound and its derivatives bind to a biological target provides fundamental insights into the nature of ligand-target interactions. These interactions are governed by a variety of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. By systematically altering the chemical structure of the ligand and observing the corresponding changes in binding affinity and functional activity, researchers can map the binding pocket of a receptor or enzyme.

For example, studies on benzodiazepinone derivatives with a piperidine substituent have revealed strict shape requirements for binding to the Na+/Ca2+ exchanger, demonstrating the critical role of the piperidine ring's conformation in biological activity. acs.org Computational modeling, in conjunction with experimental data, can produce detailed models of these interactions, guiding the design of new molecules with improved affinity and selectivity.

Strategies for Lead Optimization in Preclinical Discovery Research

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to convert it into a viable drug candidate. This process involves improving potency, selectivity, and pharmacokinetic properties while minimizing toxicity. For a hypothetical lead compound based on the this compound scaffold, several optimization strategies could be employed.

One common strategy is to modify the compound's lipophilicity and polarity to improve its absorption, distribution, metabolism, and excretion (ADME) profile. In the lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles, for instance, the attachment of polar substituents to the piperidine nitrogen or the incorporation of heteroatoms into the piperidine ring was used to reduce the compound's pKa and/or logP, leading to improved selectivity and central nervous system profiles. researchgate.net Another approach involves exploring different substitution patterns on the aromatic ring to enhance target binding. For example, the development of a potent butyrylcholinesterase inhibitor involved the exploration of 1,3-disubstituted piperidines, which are structurally related to the compound .

Optimization StrategyRationaleExample Application with Related Compounds
Modification of Lipophilicity To improve ADME properties such as oral absorption and brain penetration.Introduction of polar groups on the piperidine ring of benzimidazole (B57391) analogs. researchgate.net
Alteration of Substitution Pattern To enhance binding affinity and selectivity for the target.Exploration of different disubstitution patterns on piperidine for cholinesterase inhibition.
Scaffold Hopping To explore new chemical space and improve properties.Replacement of a piperidine ring with other cyclic amines to modulate activity.
Introduction of Chiral Centers To investigate stereospecific interactions with the target.Separation and individual testing of enantiomers of a butyrylcholinesterase inhibitor.

Analytical Methodologies for Research Sample Analysis

The analysis of research samples containing this compound and its derivatives would require robust analytical methodologies to ensure purity, determine isomeric composition, and elucidate chemical structures.

Chromatography is an essential tool for the purification and analysis of chemical compounds. For a compound like this compound, which has positional isomers (due to the dimethylbenzyl group) and potentially stereoisomers (if the piperidine ring is substituted asymmetrically), chromatographic separation is crucial.

High-performance liquid chromatography (HPLC) is a widely used technique for purity assessment and isomer separation. The choice of stationary phase and mobile phase is critical for achieving good resolution. For instance, the separation of positional isomers of phenethylamine-derived designer drugs has been successfully achieved using a biphenyl (B1667301) stationary phase with gradient elution. Chiral chromatography, using a chiral stationary phase, would be necessary to separate enantiomers of this compound if it were synthesized as a racemic mixture. The synthesis and 3D shape analysis of various regio- and diastereoisomers of substituted pipecolinates have demonstrated the importance of chromatographic separation in characterizing complex mixtures of piperidine derivatives.

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the connectivity of atoms in the this compound molecule and its analogues. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the structure, including the positions of the methyl groups on the benzyl ring and the substitution pattern on the piperidine ring.

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with a chromatographic technique (e.g., LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute configuration of chiral centers. This technique was used to confirm the absolute configurations of the enantiomers of a related 1,3-disubstituted piperidine derivative.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups within a molecule.

The combination of these spectroscopic methods is essential for the unambiguous structural elucidation of novel derivatives and chiral forms of this compound.

Perspectives and Future Directions in 3 2,3 Dimethylbenzyl Piperidine Research

Exploration of Novel Biological Pathways and Undiscovered Targets

While the broader class of piperidine (B6355638) derivatives has been investigated for a range of biological activities, the specific pathways and targets for 3-(2,3-Dimethylbenzyl)piperidine remain largely uncharted territory. Research on related structures, however, provides a roadmap for future exploration. For instance, various N-aryl and N-benzyl piperidine derivatives have been identified as potent inhibitors of enzymes such as microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) and cholinesterases. nih.govnih.govnih.gov

Future research should, therefore, focus on screening this compound against a diverse panel of biological targets. Given that 3-benzylpiperidines have shown fungicide activity, exploring their potential in agriculture is a viable direction. researchgate.net Furthermore, considering that substituted 4-benzylpiperidines exhibit N-methyl-D-aspartate (NMDA) antagonist activity, it would be pertinent to investigate if the 3-substituted analogue interacts with this or other central nervous system receptors. researchgate.net The exploration of its effects on monoamine transporters is also a promising avenue, as 1,4-disubstituted piperidines have been identified as triple reuptake inhibitors. nih.gov

The potential anti-osteoporosis activity is another area of interest. Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as cathepsin K inhibitors for the treatment of osteoporosis, suggesting that the 3-substituted piperidine scaffold could be a valuable starting point for developing agents against bone resorption. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Characterization

To fully elucidate the biological effects of this compound, a systems-level understanding is crucial. This can be achieved through the integration of advanced "omics" technologies, including genomics, proteomics, and metabolomics. These approaches can provide an unbiased and comprehensive characterization of the molecular changes induced by the compound in biological systems.

For instance, proteomics can identify the direct protein targets of this compound and any off-target effects. Metabolomics can reveal alterations in metabolic pathways, providing insights into the compound's mechanism of action and potential biomarkers of its activity. While no specific omics studies have been published for this compound, the general application of these technologies in drug discovery is well-established and would be highly valuable in characterizing this compound.

Innovative Synthetic Approaches for Structural Diversity

The generation of a library of analogues based on the this compound scaffold is essential for establishing structure-activity relationships (SAR). This necessitates the development of innovative and efficient synthetic methodologies.

A convenient method for the preparation of a series of 3-(substituted benzyl)piperidines has been developed, which involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst. researchgate.net This approach provides a practical route to the target compound and its derivatives.

Further advancements in synthetic chemistry offer exciting possibilities for creating structural diversity. Recent developments include:

Double Michael Addition Strategy: This method has been used for the synthesis of N-Benzyl 3,5-disubstituted piperidines. koreascience.or.kr

Modular Approach to Trisubstituted Chiral Piperidines: A scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester has been developed, allowing for sequential decarboxylative functionalizations to create highly elaborated chiral piperidines. acs.org

Biocatalytic C-H Oxidation and Radical Cross-Coupling: A novel two-step method simplifies the synthesis of complex piperidines by first functionalizing the piperidine ring and then forming new carbon-carbon bonds using nickel electrocatalysis. news-medical.net

Hydrogenation of Pyridines: The reduction of substituted pyridines remains a popular and effective method for synthesizing piperidines, with both metal and organocatalysis being employed. nih.govwhiterose.ac.uk

These advanced synthetic strategies can be adapted to produce a wide array of this compound derivatives with diverse stereochemistry and substitution patterns, facilitating a deeper exploration of their therapeutic potential.

Development of Multi-Target Directed Ligands (MTDLs) based on the Piperidine Scaffold

The "one drug-one target" paradigm has often proven insufficient for treating complex, multifactorial diseases like Alzheimer's. nih.govresearchgate.net This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple biological targets. The N-benzylpiperidine scaffold is a well-established core structure in the design of MTDLs for Alzheimer's disease, often targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or AChE and β-secretase-1 (BACE-1). nih.govnih.govnih.govresearchgate.netsci-hub.se

Given this precedent, the this compound core holds significant potential for the development of novel MTDLs. The dimethyl substitution on the benzyl (B1604629) ring can be systematically varied to fine-tune the binding affinities for different targets. By incorporating other pharmacophoric elements, it may be possible to design MTDLs that not only inhibit key enzymes in Alzheimer's pathology but also possess antioxidant properties or the ability to inhibit Aβ aggregation. nih.govsci-hub.se

Table 1: Examples of N-Benzylpiperidine Analogs as MTDLs for Alzheimer's Disease

CompoundTarget(s)Key FindingsReference
Analogs 40 & 41AChE, BACE-1Significant and balanced inhibition of both targets, high brain permeability, and ameliorated cognitive impairment in animal models. nih.govsci-hub.se
Compound 15bAChESubmicromolar IC50 value (0.39 µM) and neuroprotective effects. nih.gov
Compound 15jBChESubmicromolar IC50 value (0.16 µM) and neuroprotective effects. nih.gov
Derivative 4aAChE, BuChEPotent inhibitor of both enzymes, corroborating in silico predictions. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. jneonatalsurg.comresearchgate.net These computational tools can be leveraged to accelerate the design and optimization of this compound derivatives.

AI and ML algorithms can be trained on existing datasets of piperidine derivatives to build predictive models for various properties, including:

Biological Activity: Predicting the inhibitory activity against specific targets.

ADMET Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net

Synthetic Feasibility: Assessing the ease of synthesis for newly designed compounds.

Generative AI models can also be employed to design novel this compound analogues with desired properties. These models can explore a vast chemical space to propose structures that are likely to be active and possess favorable drug-like characteristics. By integrating in silico predictions with experimental validation, the drug discovery pipeline for this class of compounds can be significantly streamlined. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 3-(2,3-Dimethylbenzyl)piperidine hydrochloride, and how are reaction conditions optimized?

Answer:
The synthesis typically involves reacting 2,3-dimethylphenol with piperidine derivatives under basic conditions. A key step is the alkylation of the phenol oxygen with a piperidine-containing intermediate. The hydrochloride salt is formed by treating the free base with HCl . Optimization focuses on:

  • Base selection : Use of N-methylpiperidine reduces racemization and urethane byproducts .
  • Temperature control : Lower temperatures minimize side reactions (e.g., oxidation of the benzyl group).
  • Scale-up considerations : Industrial methods prioritize cost-effective reagents and continuous flow systems to enhance yield (>90%) .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound derivatives?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the dimethylbenzyl group and piperidine ring conformation. For example, aromatic protons appear as doublets (δ 6.7–7.1 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects impurities like unreacted 2,3-dimethylphenol .
  • X-ray crystallography : Resolves stereochemical ambiguities in salt forms (e.g., hydrochloride vs. free base) .

Basic: What biological activities have been reported for this compound derivatives?

Answer:

  • Anticonvulsant activity : Demonstrated in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, with ED50_{50} values comparable to phenytoin .
  • Receptor modulation : Structural analogs show affinity for GABAA_A and mu-opioid receptors, suggesting potential CNS applications .
  • SAR trends : Fluorinated analogs (e.g., 3-(4-Fluorobenzyl)piperidine) exhibit enhanced metabolic stability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved potency?

Answer:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -F, -NO2_2) on the benzyl ring enhance receptor binding but may reduce solubility .
    • Piperidine modifications : N-Methylation decreases basicity, improving blood-brain barrier penetration .
  • In silico modeling : Docking studies using opioid receptor crystal structures (PDB: 6DDF) predict binding modes and guide substitutions .

Advanced: What strategies resolve contradictions in biological assay data for this compound class?

Answer:
Discrepancies often arise from:

  • Purity variations : Impurities (e.g., residual solvents) can skew results. Validate via HPLC and elemental analysis .
  • Assay specificity : For example, anticonvulsant activity in MES models may not correlate with PTZ results due to differing mechanisms. Cross-validate using patch-clamp electrophysiology .
  • Species differences : Rat vs. mouse metabolic profiles alter pharmacokinetics. Use microsomal stability assays to compare species .

Advanced: How can reaction yields be improved for large-scale synthesis of this compound derivatives?

Answer:

  • Catalyst optimization : Palladium on carbon (Pd/C) enhances hydrogenation efficiency during piperidine ring formation .
  • Solvent selection : Switch from THF to MeOH reduces byproduct formation in alkylation steps .
  • Process automation : Continuous flow reactors improve heat transfer and reduce batch variability .

Advanced: What are the challenges in assessing the metabolic stability of this compound derivatives?

Answer:

  • Oxidative metabolism : The benzyl group is prone to CYP450-mediated oxidation. Introduce deuterium at labile positions to block metabolic hotspots .
  • Phase II conjugation : Glucuronidation of the piperidine nitrogen can reduce bioavailability. Use N-alkylated analogs to sterically hinder conjugation .
  • Analytical methods : LC-MS/MS quantifies major metabolites (e.g., hydroxylated derivatives) in liver microsome assays .

Advanced: How does stereochemistry influence the biological activity of this compound analogs?

Answer:

  • Enantiomeric differences : (R)-isomers of fluorinated analogs show 10-fold higher mu-opioid receptor affinity than (S)-isomers .
  • Piperidine conformation : Chair vs. boat conformations alter interactions with hydrophobic receptor pockets. Use NOE NMR to determine dominant conformers .

Advanced: What computational tools predict the environmental impact of this compound derivatives?

Answer:

  • EPI Suite : Estimates biodegradability (e.g., BIOWIN scores <2.5 indicate persistence) .
  • Molecular dynamics : Simulates adsorption on indoor surfaces (e.g., silica), predicting environmental fate .

Advanced: How can synthetic routes be adapted to incorporate isotopic labeling for pharmacokinetic studies?

Answer:

  • Deuterium labeling : Replace protons at metabolically stable positions (e.g., piperidine ring) using D2_2O in hydrolysis steps .
  • 14^{14}C labeling : Introduce 14^{14}C at the benzyl methyl group via Grignard reactions with 14^{14}CO2_2 .

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